molecular formula C6H13N3S B14311394 Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester CAS No. 112390-00-8

Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester

Cat. No.: B14311394
CAS No.: 112390-00-8
M. Wt: 159.26 g/mol
InChI Key: CYFYOLYEROCOQR-UHFFFAOYSA-N
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Description

Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester is an organic compound with the molecular formula C5H11N3S. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester typically involves the reaction of hydrazine derivatives with carbon disulfide and subsequent methylation. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarbodithioic acid, 1-methyl-, methyl ester
  • Carbazic acid, 2-methyldithio-, methyl ester
  • Methyl 2-methyldithiocarbazate

Uniqueness

Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds

Properties

CAS No.

112390-00-8

Molecular Formula

C6H13N3S

Molecular Weight

159.26 g/mol

IUPAC Name

methyl N'-(butan-2-ylideneamino)carbamimidothioate

InChI

InChI=1S/C6H13N3S/c1-4-5(2)8-9-6(7)10-3/h4H2,1-3H3,(H2,7,9)

InChI Key

CYFYOLYEROCOQR-UHFFFAOYSA-N

Canonical SMILES

CCC(=NN=C(N)SC)C

Origin of Product

United States

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